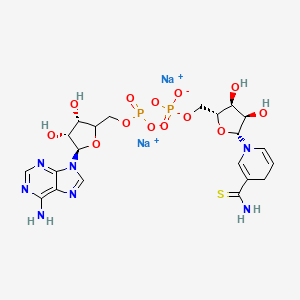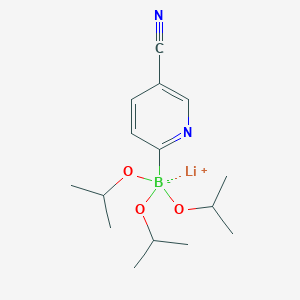![molecular formula C15H21NO2S B2777748 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane CAS No. 2309572-38-9](/img/structure/B2777748.png)
6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane, also known as SNS-032, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spiro-compounds and has a unique structure that makes it an attractive target for drug development.
Mecanismo De Acción
6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane works by binding to the ATP-binding site of CDKs, thereby preventing their activity and blocking cell cycle progression. This leads to cell cycle arrest and ultimately, cell death. 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane also inhibits the activity of transcription factors such as NF-κB, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane has also been shown to reduce the expression of genes involved in cell cycle progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane is its specificity for CDKs, which makes it a promising target for cancer therapy. However, its potency and selectivity for CDKs can also be a limitation, as it may have off-target effects that could lead to toxicity. Additionally, the synthesis of 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane is complex and time-consuming, which can be a limitation for its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane. One area of interest is its potential use in combination therapy with other cancer drugs. Another area of research is the development of more potent and selective CDK inhibitors based on the structure of 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane. Additionally, further investigation is needed to determine the optimal dosage and administration of 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane for therapeutic use.
Métodos De Síntesis
The synthesis of 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate compound, 2-(4-methylphenyl)sulfonyl-2-methylpropan-1-ol. This intermediate is then reacted with 1,3-dimethyl-2-nitrobenzene to form the final product, 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in cell cycle regulation and are often overactive in cancer cells. 6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
6,6-dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-12-4-6-13(7-5-12)19(17,18)16-10-15(11-16)8-14(2,3)9-15/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIHMBFKBGLRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2777668.png)
![N-(4-isopropylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777669.png)

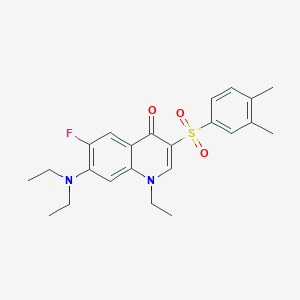
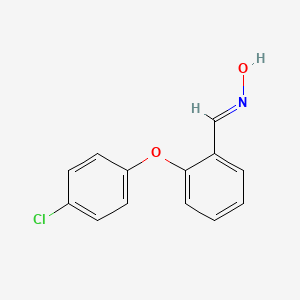
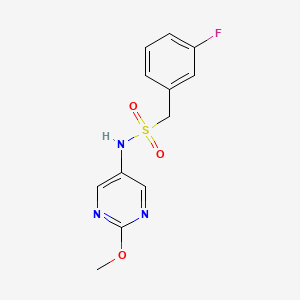
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B2777676.png)

![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2777678.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2777682.png)
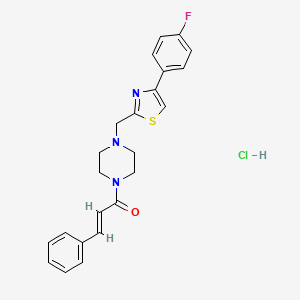
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2777685.png)
